N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
CAS No.: 1291846-06-4
Cat. No.: VC6942224
Molecular Formula: C21H22N2O5S2
Molecular Weight: 446.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291846-06-4 |
|---|---|
| Molecular Formula | C21H22N2O5S2 |
| Molecular Weight | 446.54 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O5S2/c1-14-6-5-7-16(12-14)23(2)30(25,26)19-10-11-29-20(19)21(24)22-15-8-9-17(27-3)18(13-15)28-4/h5-13H,1-4H3,(H,22,24) |
| Standard InChI Key | ZVQIHWHFAAEVNE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure features a thiophene-2-carboxamide backbone substituted at the 3-position with a methyl(3-methylphenyl)sulfamoyl group and at the 2-position with an N-(3,4-dimethoxyphenyl) carboxamide moiety. The thiophene ring provides aromatic stability and π-electron density, while the sulfamoyl group (-SO₂N-) introduces polarity and hydrogen-bonding capacity. Methoxy and methyl groups on the phenyl rings modulate lipophilicity and steric effects, influencing membrane permeability and target interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₅S₂ |
| Molecular Weight | 446.54 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| logP (Predicted) | ~3.8 (estimated from analogs ) |
| Topological Polar Surface Area | 97.8 Ų |
Stereochemical Considerations
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol is published for this compound, retrosynthetic analysis suggests a modular assembly:
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Thiophene Core Functionalization: Thiophene-2-carboxylic acid undergoes sulfonation at the 3-position using chlorosulfonic acid, yielding 3-sulfonyl chloride-thiophene-2-carboxylic acid.
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Sulfamoylation: Reaction with methyl(3-methylphenyl)amine introduces the sulfamoyl group, forming 3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid.
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Amide Coupling: Activation of the carboxylic acid (e.g., via EDCl/HOBt) and reaction with 3,4-dimethoxyaniline produces the final carboxamide.
Critical parameters include temperature control (<0°C during sulfonation to prevent over-reaction) and anhydrous conditions for amide bond formation to avoid hydrolysis.
Stability and Reactivity
The compound’s stability is influenced by:
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pH Sensitivity: The sulfamoyl group may hydrolyze under strongly acidic or basic conditions, releasing SO₂ and the corresponding amine.
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Photodegradation: Methoxy groups on the phenyl ring could undergo demethylation under UV light, necessitating storage in amber vials.
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Oxidative Stability: The thiophene sulfur is susceptible to oxidation to sulfoxide or sulfone derivatives, which may alter bioactivity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 7H, aromatic), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃), 2.34 (s, 3H, Ar-CH₃).
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HPLC: Retention time 12.7 min (C18 column, 70:30 acetonitrile/water, 1 mL/min), purity >95%.
Chromatographic Behavior
The compound’s logP ~3.8 predicts moderate retention on reverse-phase columns. In HILIC mode, the polar sulfamoyl and carboxamide groups enhance interaction with stationary phases, enabling separation from nonpolar byproducts .
Future Research Directions
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Target Identification: Proteomic profiling to map interactions with kinases, CAs, or DNA topoisomerases.
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SAR Optimization: Systematic variation of methoxy/methyl groups to balance potency and solubility .
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In Vivo Toxicology: Assessing hepatic metabolism and potential sulfonamide-related hypersensitivity in animal models.
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